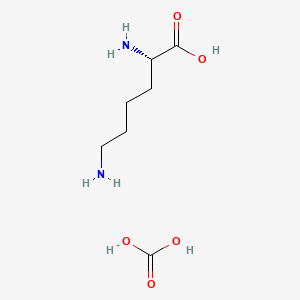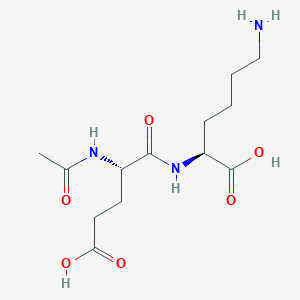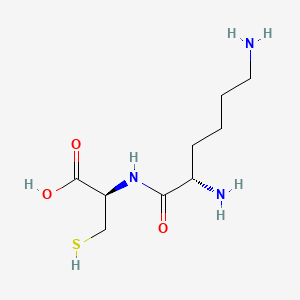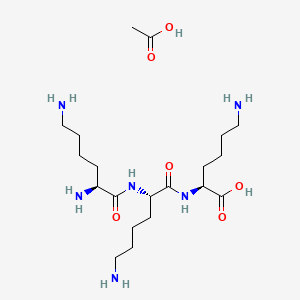
Mal-PEG4-t-butyl ester
Overview
Description
Mal-PEG4-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The t-butyl protected carboxyl group provides stability and protection during synthesis and handling and can be selectively deprotected under acidic conditions . The maleimide group serves as a reactive site for the formation of covalent bonds with thiol groups present in biomolecules or surfaces .Molecular Structure Analysis
The molecular formula of Mal-PEG4-t-butyl ester is C19H31NO8 . It has a molecular weight of 401.5 g/mol . The structure contains a maleimide group and a t-butyl ester group .Chemical Reactions Analysis
The maleimide group of Mal-PEG4-t-butyl ester will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
Mal-PEG4-t-butyl ester has a molecular weight of 401.5 g/mol . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications
Bioconjugation
Mal-PEG4-t-butyl ester is a PEG linker containing a maleimide group and a t-butyl ester group . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This makes it useful in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.
Drug Delivery
The hydrophilic PEG spacer in Mal-PEG4-t-butyl ester increases solubility in aqueous media . This property is beneficial in drug delivery systems, where solubility can influence the bioavailability of the drug.
Proteolysis-Targeting Chimeras (PROTACs)
Mal-PEG4-t-butyl ester can be used in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Antibody-Drug Conjugates (ADCs)
Mal-PEG4-t-butyl ester can be incorporated into antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
Chemical Biology
Mal-PEG4-t-butyl ester can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . These compounds can be used as tools in chemical biology to study and manipulate biological systems.
Medicinal Chemistry
In medicinal chemistry, Mal-PEG4-t-butyl ester can be used to synthesize other tool compounds that require ligation . This can be useful in the development of new drugs and therapies.
PEGylation
Mal-PEG4-t-butyl ester is a PEG linker . PEGylation, the process of attaching polyethylene glycol (PEG) to molecules and macrostructures, can improve the safety and efficiency of therapeutic agents.
Research Reagent
Mal-PEG4-t-butyl ester is used as a reagent grade for research purposes . It can be used in various laboratory experiments and procedures.
Mechanism of Action
Target of Action
Mal-PEG4-t-butyl ester is a PEG linker containing a maleimide group and a t-butyl ester group . The primary target of this compound is the thiol group present in biomolecules . The maleimide group in the compound reacts with the thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .
Mode of Action
The compound acts as a linker for bio-conjugation . It contains a maleimide group that reacts with a thiol group in a biomolecule to form a covalent bond . This reaction enables the connection of the biomolecule with a thiol .
Biochemical Pathways
As a linker for bio-conjugation, it plays a crucial role in the synthesis of protacs , which are designed to degrade specific proteins within cells. Therefore, it can be inferred that the compound may influence protein degradation pathways.
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Mal-PEG4-t-butyl ester is the formation of a covalent bond with a thiol group in a biomolecule . This enables the connection of the biomolecule with a thiol, facilitating the synthesis of PROTACs .
Action Environment
The action of Mal-PEG4-t-butyl ester is influenced by environmental factors. The compound has good solubility in aqueous media due to the hydrophilic PEG spacer . The t-butyl protected carboxyl group can be deprotected under acidic conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by pH levels.
Safety and Hazards
Future Directions
Mal-PEG4-t-butyl ester is used in medical research, drug-release, nanotechnology, and new materials research . It is also used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings . Its future directions could include further exploration in these areas.
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO8/c1-19(2,3)28-18(23)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-16(21)4-5-17(20)22/h4-5H,6-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFQIVYGXSVHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120091 | |
| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG4-t-butyl ester | |
CAS RN |
518044-36-5 | |
| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













